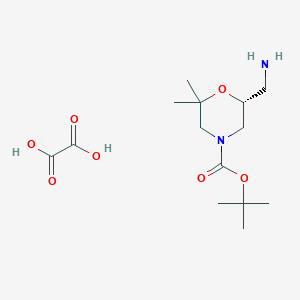
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as THPP-TFM, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects and has shown promise in a number of different applications. In
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in the enhancement of synaptic plasticity and the improvement of memory function. It may also have other effects on the brain, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. In addition to its effects on the brain, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and duration of exposure, and it may have off-target effects that could confound experimental results.
Future Directions
There are a number of potential future directions for research on N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is in the development of new therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research could focus on the development of new compounds that are based on the structure of this compound, but with improved pharmacokinetic properties. Finally, there is also potential for the development of new research tools, such as fluorescent probes or imaging agents, that are based on this compound.
Synthesis Methods
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide involves several steps, including the reaction of 5-bromo-3-(thiophen-2-yl)pentan-1-ol with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base. This is followed by the addition of hydroxylamine hydrochloride and sodium acetate, which results in the formation of this compound. The synthesis is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzenesulfonamide has been used in a number of different scientific research applications. One of the most promising areas of research is in the field of neuroscience, where it has been found to have a variety of effects on the brain. For example, it has been shown to enhance synaptic plasticity and improve memory function in animal models. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4S2/c17-16(18,19)24-13-3-5-14(6-4-13)26(22,23)20-9-7-12(8-10-21)15-2-1-11-25-15/h1-6,11-12,20-21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNLCOHIUMQVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)


![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)




![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)
